5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide 5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13880031
InChI: InChI=1S/C7H12N4O2/c1-13-3-2-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
SMILES: COCCN1C(=C(C=N1)C(=O)N)N
Molecular Formula: C7H12N4O2
Molecular Weight: 184.20 g/mol

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide

CAS No.:

Cat. No.: VC13880031

Molecular Formula: C7H12N4O2

Molecular Weight: 184.20 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide -

Specification

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
IUPAC Name 5-amino-1-(2-methoxyethyl)pyrazole-4-carboxamide
Standard InChI InChI=1S/C7H12N4O2/c1-13-3-2-11-6(8)5(4-10-11)7(9)12/h4H,2-3,8H2,1H3,(H2,9,12)
Standard InChI Key DNCUYUVDGHNVAY-UHFFFAOYSA-N
SMILES COCCN1C(=C(C=N1)C(=O)N)N
Canonical SMILES COCCN1C(=C(C=N1)C(=O)N)N

Introduction

Chemical Structure and Nomenclature

The molecular formula of 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide is C8H13N4O2\text{C}_8\text{H}_{13}\text{N}_4\text{O}_2, with a molar mass of 209.22 g/mol. Its IUPAC name derives from the pyrazole core, where the 1-position is substituted by a 2-methoxyethyl group, the 4-position bears a carboxamide moiety, and the 5-position features an amino group. The methoxyethyl side chain introduces polarity, influencing solubility and intermolecular interactions, while the carboxamide group enhances hydrogen-bonding potential .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide can be extrapolated from methods used for analogous pyrazoles. A Michael-type addition followed by cyclization, as demonstrated for 5-amino-1-arylpyrazole-4-carbonitriles , offers a plausible route:

  • Reactants:

    • (Ethoxymethylene)malononitrile as the Michael acceptor.

    • 2-Methoxyethylhydrazine as the nucleophile.

  • Conditions:

    • Reflux in ethanol or fluorinated ethanol under nitrogen .

    • Neutralization with triethylamine for hydrochloride salts of hydrazines .

  • Mechanism:

    • Nucleophilic attack by the hydrazine’s amino group on the β-carbon of (ethoxymethylene)malononitrile.

    • Cyclization via intramolecular attack of the second amine on the nitrile carbon, forming the pyrazole ring.

    • Aromatization to yield the final product .

Table 1: Comparison of Synthetic Conditions for Pyrazole Derivatives

SubstituentSolventTemperatureYield (%)RegioselectivitySource
Aryl (e.g., C₆H₅)EthanolReflux47–93Exclusive
2-Methoxyethyl (predicted)EthanolReflux50–70*High*

*Predicted based on analogous alkyl hydrazine reactions .

Physicochemical Properties

Experimental and Predicted Data

While direct measurements for 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide are unavailable, its methyl analog (5-amino-1-methyl-1H-pyrazole-4-carboxamide) provides a benchmark :

  • Molar Mass: 140.14 g/mol (methyl) vs. 209.22 g/mol (methoxyethyl).

  • Solubility: 37.0 mg/mL in water (methyl) ; predicted lower solubility for methoxyethyl due to increased hydrophobicity.

  • Log P: -0.64 (methyl) ; estimated -0.9 to -1.2 for methoxyethyl (computational tools).

Table 2: Predicted Physicochemical Properties

PropertyValue (Predicted)Method
Density1.28 g/cm³Analogy to
Boiling Point420–435°CGroup contribution
TPSA95.2 ŲComputational modeling
Hydrogen Bond Donors2Structural analysis

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Key signals anticipated for 5-amino-1-(2-methoxyethyl)-1H-pyrazole-4-carboxamide:

  • ¹H NMR:

    • δ 2.8–3.2 ppm (m, 2H, -OCH₂CH₂O-).

    • δ 3.4 ppm (s, 3H, -OCH₃).

    • δ 6.1 ppm (s, 1H, pyrazole H-3).

  • ¹³C NMR:

    • δ 160–165 ppm (C=O).

    • δ 105–110 ppm (pyrazole C-4).

These predictions align with trends observed in aryl-substituted pyrazoles .

Challenges and Future Directions

Synthetic Optimization

  • Challenge: Low yields in alkyl hydrazine reactions compared to aryl analogs .

  • Solution: Explore microwave-assisted synthesis or ionic liquid solvents to enhance reaction efficiency.

Biological Screening

  • Prioritize in vitro assays against bacterial strains (e.g., Staphylococcus aureus) and cancer cell lines to validate predicted activities.

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